
4-amino-N-(6-methylpyridin-2-yl)benzamide
Overview
Description
4-amino-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative, characterized by the presence of an amino group and a methylpyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 4-amino-N-(6-methylpyridin-2-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the amino group can be oxidized to form nitro derivatives or reduced to yield corresponding amines.
Material Science
- In industrial applications, this compound is explored for developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material characteristics.
Biological Applications
Antiviral Properties
- Research indicates that derivatives of this compound exhibit antiviral activity. A study highlighted its effectiveness as a small molecule inhibitor against Ebola and Marburg viruses, showing promising results in inhibiting viral entry . Compounds derived from this structure demonstrated EC50 values below 10 μM, indicating strong antiviral potential .
Antibacterial Activity
- The compound has also been investigated for its antibacterial properties. A study focused on synthesizing related benzamide derivatives revealed significant antibacterial activity against various pathogens, suggesting that structural modifications could enhance efficacy .
Medicinal Applications
Therapeutic Agent Development
- This compound is being studied for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which may lead to the inhibition of disease progression.
Structure-Activity Relationship (SAR) Studies
- SAR studies have been conducted to optimize the compound's biological activity. Modifications to the amide and aromatic regions have been shown to improve selectivity and potency against viral infections. For instance, introducing lipophilic substituents has enhanced the antiviral potency of certain derivatives .
Mechanism of Action
The mechanism of action of 4-amino-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-amino-4-methylpyridin-2-yl)ethyl)-4-cyanobenzamide: This compound shares a similar benzamide core but differs in the substituents attached to the aromatic ring.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyridin-2-yl)benzamide: This compound has a similar structure but contains an additional oxo group.
Uniqueness
4-amino-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylpyridinyl group makes it a versatile compound for various applications in research and industry .
Biological Activity
4-amino-N-(6-methylpyridin-2-yl)benzamide is an organic compound classified under benzamides, characterized by a carboxamido group attached to a benzene ring. Its molecular formula is CHNO, and it features a 6-methylpyridin-2-yl substituent on the nitrogen atom of the amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways. The presence of both the amino and pyridine groups suggests interactions with biological targets such as enzymes and receptors involved in inflammation. Compounds with similar structures have been shown to produce nitric oxide, which plays a crucial role in immune response and inflammation .
Case Study : A study demonstrated that derivatives of benzamides, including those similar to this compound, exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that this compound could be a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies show that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial proteins, potentially inhibiting their function.
Research Findings : In vitro studies have indicated that compounds with similar structures exhibit high activity against various bacterial strains, including ESBL-producing E. coli. Docking studies revealed favorable binding interactions with the active sites of bacterial enzymes, suggesting that this compound may act as an effective antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis with related compounds highlights how variations in substitution patterns can significantly alter pharmacological properties.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(6-methylpyridin-2-yl)benzamide | Contains a methylpyridine moiety | Lacks the amino group which may influence activity |
4-Amino-N-(2-pyridinyl)benzamide | Substituted at position 2 of pyridine | Different substitution pattern affecting reactivity |
N-(3-pyridyl)benzamide | Contains a pyridine ring at position 3 | Variation in position may alter biological effects |
This table illustrates how slight modifications can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.
- Binding Affinity : It shows potential binding affinity to proteins associated with bacterial resistance mechanisms.
- Nitric Oxide Production : Similar compounds have been linked to increased nitric oxide production, contributing to anti-inflammatory effects .
Properties
IUPAC Name |
4-amino-N-(6-methylpyridin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,14H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJAQNZSNFIQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190318 | |
Record name | Benzamide, p-amino-N-(6-methyl-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36845-08-6 | |
Record name | Benzamide, p-amino-N-(6-methyl-2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, p-amino-N-(6-methyl-2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(6-methylpyridin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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